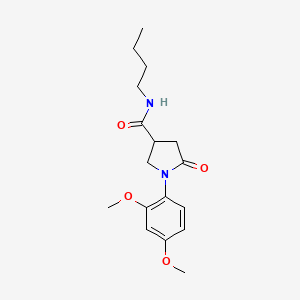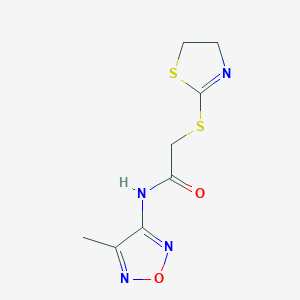
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, which plays a critical role in maintaining metabolic balance. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mechanism of Action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide activates AMPK by binding to the β1 subunit of the enzyme, which induces a conformational change that increases the enzyme's activity. The activation of AMPK leads to the phosphorylation of various downstream targets, including acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), which play key roles in regulating lipid metabolism.
Biochemical and physiological effects:
Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can improve glucose uptake and insulin sensitivity in various tissues, including the liver, skeletal muscle, and adipose tissue. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide also increases fatty acid oxidation and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of developing metabolic disorders. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in lab experiments is its specificity for activating AMPK. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide has been shown to activate AMPK without affecting other signaling pathways, which makes it a valuable tool for studying the role of AMPK in various biological processes. However, one of the limitations of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide is its potential toxicity at high concentrations. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can induce cell death at concentrations above 10 μM, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide. One area of interest is the potential therapeutic applications of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in treating metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in cancer therapy. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can induce apoptosis in cancer cells, but further research is needed to determine its efficacy in vivo. Additionally, future studies could explore the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can activate AMPK in various tissues, including the liver, skeletal muscle, and adipose tissue. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-9-10(2)20-15(12(9)8-17)18-14(19)7-11-5-3-4-6-13(11)16/h3-6H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMDTZCEHEINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772231.png)
![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4772273.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4772277.png)
![3-[(4-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4772280.png)

![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)

![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)